Orphenadrine-d3 Citrate Salt Orphenadrine-d3 Citrate Salt Labelled Orphenadrine, which is a skeletal muscle relaxant, it acts in the central nervous system to produce its muscle relaxant effects.
Brand Name: Vulcanchem
CAS No.: 1185011-75-9
VCID: VC0196473
InChI:
SMILES:
Molecular Formula: C18H20D3NO
Molecular Weight: 272.41

Orphenadrine-d3 Citrate Salt

CAS No.: 1185011-75-9

Cat. No.: VC0196473

Molecular Formula: C18H20D3NO

Molecular Weight: 272.41

Purity: > 95%

* For research use only. Not for human or veterinary use.

Orphenadrine-d3 Citrate Salt - 1185011-75-9

CAS No. 1185011-75-9
Molecular Formula C18H20D3NO
Molecular Weight 272.41
Appearance Off-White to Pale Yellow Solid
Melting Point 88-92 °C

Chemical Identity and Structural Characteristics

Basic Identification

Orphenadrine-d3 Citrate Salt is a deuterium-labeled variant of orphenadrine citrate where three hydrogen atoms are replaced with deuterium atoms. This compound is formally identified by the following parameters:

Table 1: Chemical Identification Parameters of Orphenadrine-d3 Citrate Salt

ParameterValue
Chemical Name (IUPAC)N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt
CAS Number1185011-75-9
Molecular FormulaC24H28D3NO8
Molecular Weight464.5 g/mol
Creation Date2022-03-15
Modification Date2025-02-22

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • O-Monomethyldiphenhydramine-d3-Citrate Salt

  • BS-5930-d3

  • Biorphen-d3

  • Birocasipal-d3

  • 2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine

Structural Composition

Molecular Architecture

Orphenadrine-d3 Citrate Salt consists of the orphenadrine moiety with three deuterium atoms replacing hydrogen atoms, combined with citric acid to form the salt. The structure retains the fundamental anticholinergic properties of orphenadrine while incorporating the isotopic modification.

Component Analysis

The compound can be understood as consisting of two primary components:

  • Orphenadrine-d3 (CID 45040161): The deuterated active pharmaceutical ingredient

  • Citric acid: The counterion forming the salt structure

This salt formation enhances the compound's stability and solubility characteristics compared to the free base form.

Pharmacological Properties

Mechanism of Action

Orphenadrine-d3 Citrate Salt functions primarily through two critical mechanisms:

  • Muscarinic receptor antagonism: The compound inhibits muscarinic acetylcholine receptors in the central nervous system

  • N-methyl-D-aspartate (NMDA) receptor inhibition: This action contributes to its efficacy in treating various neuromuscular conditions

These mechanisms result in reduced muscle spasms and effective pain relief, making the compound valuable in treating multiple musculoskeletal disorders.

Therapeutic Classifications

The compound is classified as:

  • A centrally acting skeletal muscle relaxant

  • An anticholinergic agent

  • A potential treatment for drug-induced parkinsonism

Applications and Utility

Research Applications

Orphenadrine-d3 Citrate Salt has significant value in analytical chemistry and pharmaceutical research:

Table 2: Research Applications of Orphenadrine-d3 Citrate Salt

Application DomainSpecific Uses
Analytical ChemistryInternal standard for quantitative analysis
Metabolic StudiesTracking drug metabolism and distribution
Pharmacokinetic ResearchStudying absorption, distribution, metabolism, and excretion
Method DevelopmentReference standard for analytical method validation
Quality ControlPrecise identification in pharmaceutical formulations

Pharmaceutical Applications

As a derivative of orphenadrine citrate, this compound shares similar therapeutic applications but with enhanced analytical utility:

  • Treatment of acute painful musculoskeletal conditions

  • Management of muscle spasms

  • Adjunct therapy in drug-induced parkinsonism

  • Relief of rigidity and tremors in certain neurological conditions

Analytical Methods for Detection and Quantification

ParameterSpecification
Mobile PhaseMethanol:Acetonitrile:Water (40:30:30, v/v/v)
ColumnZodiac C18 column (250 × 4.6 mm × 5 μm)
Flow Rate1.0 ml/min
Detection Wavelength217 nm
Retention Time5.35 minutes
Linearity Range10-70 μg/mL
Correlation CoefficientR² = 0.998
Limit of Detection0.3 μg/ml
System SuitabilityTheoretical plate number: 6071 (>2500 required)
Tailing Factor1.31 (<2 required)

These parameters demonstrate a robust analytical method capable of precise determination of orphenadrine in pharmaceutical formulations. Similar principles would apply to the deuterated analog with potential modifications to account for the isotopic substitution.

Method Validation Considerations

The robustness of analytical methods for orphenadrine can be verified through deliberate parameter adjustments:

  • Variations in mobile phase composition

  • pH modifications

  • Detection wavelength alterations

  • Flow rate adjustments

Such validation ensures reliable quantification across different laboratory conditions and equipment specifications.

Synthesis and Production

Deuteration Process

The synthesis of Orphenadrine-d3 Citrate Salt involves a selective deuteration process where three hydrogen atoms in the orphenadrine molecule are replaced with deuterium. This process requires specialized conditions and catalysts to ensure precise isotopic substitution.

Quality Considerations

Commercial preparations of Orphenadrine-d3 Citrate Salt typically maintain high purity standards:

Table 4: Quality Specifications from Commercial Sources

ParameterSpecification
Purity>95% (Vulcanchem)
Purity>98% (BioOrganics)
AppearanceData not consistently available
Storage ConditionsProtected from light and moisture (inferred from similar compounds)

Comparison with Non-Deuterated Orphenadrine

Analytical Advantages

The deuterated variant offers several advantages in analytical contexts:

  • Distinct mass spectrometric fragmentation patterns

  • Internal standard capabilities for quantitative analysis

  • Enhanced stability in certain analytical procedures

  • Clear differentiation from the non-deuterated form in complex matrices

Current Research and Future Directions

Expanding Applications

Current research interests surrounding Orphenadrine-d3 Citrate Salt include:

  • Development of improved analytical methods for orphenadrine detection in biological samples

  • Pharmacokinetic studies leveraging the deuterium labeling

  • Enhanced understanding of orphenadrine metabolism and distribution

  • Application in therapeutic drug monitoring protocols

Integration with Modern Analytical Techniques

The compound shows promising integration with advanced analytical platforms:

  • Liquid chromatography-mass spectrometry (LC-MS/MS)

  • Metabolomics studies

  • Isotope dilution analyses

  • Pharmacokinetic modeling

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